molecular formula C20H27O3P B1602204 Isooctyl diphenyl phosphite CAS No. 26401-27-4

Isooctyl diphenyl phosphite

Cat. No.: B1602204
CAS No.: 26401-27-4
M. Wt: 346.4 g/mol
InChI Key: YEQHNTCMAVPEKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isooctyl diphenyl phosphite involves two key steps: esterification and phosphorylation.

  • Esterification Reaction:

      Raw Materials: Phenol and isooctanol.

      Reaction Conditions: The reaction is carried out at a temperature range of 120-140°C with a molar ratio of 1:2 (phenol:isooctanol).

  • Phosphorylation Reaction:

      Raw Materials: Esterification product and phosphorous acid.

      Reaction Conditions: The temperature is lowered to 80-90°C, and the calculated amount of phosphorous acid is added.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves strict control of raw material purity, reaction conditions, and post-treatment steps such as cooling, washing, splitting, drying, and distillation to ensure high yield and product quality .

Chemical Reactions Analysis

Isooctyl diphenyl phosphite undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of isooctyl diphenyl phosphite as an antioxidant involves the stabilization of free radicals and prevention of oxidative degradation of polymers. The compound interacts with free radicals, neutralizing them and thereby protecting the polymer matrix from oxidative damage . The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause polymer degradation .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methylheptyl diphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27O3P/c1-18(2)12-6-5-11-17-21-24(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQHNTCMAVPEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883102
Record name 6-Methylheptyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26401-27-4, 1195562-89-0
Record name Phosphorous acid, isooctyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, isooctyl diphenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methylheptyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctyl diphenyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.311
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Record name 6-Methylheptyl diphenyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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